molecular formula C10H9BrN2 B3033368 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine CAS No. 1018603-14-9

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine

Cat. No.: B3033368
CAS No.: 1018603-14-9
M. Wt: 237.1 g/mol
InChI Key: YCRGLMSPLUGYES-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is a heterocyclic compound belonging to the class of imidazopyridines with a fused cyclopropyl ring. Synthesized in the early 2000s, it has demonstrated significant biological activity, making it a promising compound for research in various fields, including medicinal chemistry.

Preparation Methods

The synthesis of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine involves several methodologies. One common approach is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazopyridine core. This process often involves the use of brominating agents to introduce the bromo substituent at the desired position . Industrial production methods typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.

    Cycloaddition Reactions: The imidazopyridine core can participate in cycloaddition reactions to form more complex structures.

Common reagents used in these reactions include brominating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.

    Biochemistry: The compound is used in studies involving enzyme inhibition and protein interactions.

    Material Science: Its unique structural properties make it useful in the development of new materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is unique due to its fused cyclopropyl ring, which imparts distinct chemical and biological properties. Similar compounds include:

    Imidazo[1,2-a]pyridines: These compounds share the imidazopyridine core but lack the cyclopropyl ring.

    Imidazo[1,5-a]pyridine derivatives: Variants with different substituents at various positions on the ring.

These comparisons highlight the uniqueness of this compound in terms of its structural and functional attributes.

Properties

IUPAC Name

1-bromo-3-cyclopropylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRGLMSPLUGYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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